N-benzyl-4-fluoroaniline
Overview
Description
N-benzyl-4-fluoroaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a fluorine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation of intermediates, leading to the desired product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-fluoroaniline undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated in the presence of a palladium catalyst to remove the benzyl group, yielding 4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas, and an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Hydrogenation: 4-fluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Scientific Research Applications
N-benzyl-4-fluoroaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aniline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoroaniline involves its interaction with various molecular targets. For example, in hydrogenation reactions, the compound undergoes catalytic hydrogenation where the palladium catalyst facilitates the addition of hydrogen atoms to the benzyl group, leading to its removal and the formation of 4-fluoroaniline . The Langmuir-Hinshelwood model can describe the kinetics of this reaction, where the adsorption of hydrogen and the substrate on the catalyst surface plays a crucial role .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue without the benzyl group, used as a precursor in various chemical syntheses.
N-benzyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, used in different chemical reactions and applications.
N-benzyl-4-methoxyaniline: Contains a methoxy group instead of fluorine, with different reactivity and applications.
Uniqueness: N-benzyl-4-fluoroaniline is unique due to the presence of both the benzyl and fluorine groups, which impart distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity in nucleophilic substitution reactions, while the benzyl group can be selectively removed through hydrogenation, providing versatility in synthetic applications.
Properties
IUPAC Name |
N-benzyl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGAUNYDBPMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reaction products when N-benzyl-4-fluoroaniline is treated with a strong acid like sulfuric acid?
A: When this compound reacts with 98% sulfuric acid, it undergoes a cyclization reaction, yielding two main products: a halogen-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepine and a halogen-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine. The molar ratio of the dibenzo[b,e]azepine to the dibenzo[b,f]azocine is approximately 2:1. []
Q2: Can these reaction products be further modified?
A: Yes, both the dibenzo[b,e]azepine and dibenzo[b,f]azocine products can be further derivatized. The dibenzo[b,e]azepine can react to form an ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate. Meanwhile, acetylation of the dibenzo[b,f]azocine yields the corresponding N-acetyl derivative. These modifications highlight the versatility of this compound as a starting material for synthesizing various complex heterocyclic compounds. []
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